(1S,2R)-2-Aminocyclopentanol chemical properties and structure
(1S,2R)-2-Aminocyclopentanol chemical properties and structure
An In-Depth Technical Guide to (1S,2R)-2-Aminocyclopentanol: Properties, Structure, and Applications
Introduction
(1S,2R)-2-Aminocyclopentanol is a chiral bifunctional molecule that has emerged as a cornerstone in modern medicinal chemistry and asymmetric synthesis. Possessing a cyclopentane scaffold with precisely defined stereochemistry—a cis-orientation of its amino and hydroxyl groups—this compound provides a rigid and versatile platform for the construction of complex, biologically active molecules. Its significance is particularly pronounced in the development of carbocyclic nucleoside analogues and potent small-molecule inhibitors, where its constrained conformation can impart enhanced metabolic stability and improved pharmacokinetic profiles.[1] This guide offers a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and critical applications for researchers and professionals in drug development.
Molecular Structure and Stereochemistry
The defining feature of (1S,2R)-2-Aminocyclopentanol is its specific three-dimensional architecture. The molecule contains two adjacent stereocenters on the cyclopentane ring at positions C1 and C2.
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Absolute Configuration : The designation (1S,2R) specifies the absolute configuration at these chiral centers according to the Cahn-Ingold-Prelog priority rules. The hydroxyl-bearing carbon (C1) has the S configuration, while the amine-bearing carbon (C2) has the R configuration.
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Relative Configuration : The IUPAC name, cis-(1S,2R)-2-aminocyclopentan-1-ol, indicates that the amino (-NH2) and hydroxyl (-OH) groups are positioned on the same face of the cyclopentane ring.[2][3] This cis arrangement is crucial for its role as a conformational scaffold, influencing how it presents its functional groups for interaction with biological targets or for further synthetic transformations.
The enantiomeric purity of this compound is paramount for its applications in pharmaceuticals, as different stereoisomers can exhibit vastly different biological activities and toxicities.
Caption: 2D representation of (1S,2R)-2-Aminocyclopentanol's structure.
Physicochemical Properties
The physical and chemical properties of (1S,2R)-2-Aminocyclopentanol and its commonly used hydrochloride salt are critical for its handling, formulation, and reaction optimization. The hydrochloride salt is frequently used to enhance aqueous solubility and improve stability for storage.[4][5]
| Property | (1S,2R)-2-Aminocyclopentanol (Free Base) | (1S,2R)-2-Aminocyclopentanol HCl |
| Molecular Formula | C₅H₁₁NO[2][3] | C₅H₁₂ClNO[6] |
| Molecular Weight | 101.15 g/mol [2][3] | 137.61 g/mol [6] |
| CAS Number | 135969-63-0[3] | 225791-13-9[6] |
| Appearance | - | White to slightly yellow crystalline powder[4] |
| Melting Point | Not widely reported | 179 - 181 °C[4] |
| Boiling Point | Not widely reported | 220.9 °C at 760 mmHg[6] |
| Flash Point | Not widely reported | 87.4 °C[6] |
| XLogP3 | -0.4[3] | 1.36[6] |
| Hydrogen Bond Donors | 2[3] | - |
| Hydrogen Bond Acceptors | 2[3] | - |
| Polar Surface Area | 46.3 Ų[3] | - |
Synthesis and Purification
Achieving high stereochemical purity is the primary challenge in synthesizing (1S,2R)-2-Aminocyclopentanol. Modern synthetic routes rely on asymmetric methods to establish the two chiral centers correctly. One effective strategy involves an asymmetric hetero-Diels-Alder reaction.
Causality in Synthetic Design
The choice of an asymmetric cycloaddition is deliberate; it allows for the simultaneous and controlled construction of the five-membered ring and the introduction of the necessary stereocenters in a single, efficient step. Subsequent transformations are designed to be stereoretentive, preserving the configuration established in the key cycloaddition step.
Representative Synthetic Protocol: Asymmetric Cycloaddition
The following protocol is a conceptual representation based on methodologies described in the patent literature for related aminocyclopentanols.[7][8]
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Step 1: Asymmetric Hetero-Diels-Alder Reaction: A chiral N-acyl hydroxylamine compound is reacted with cyclopentadiene in the presence of a copper catalyst. Oxygen is used to drive the reaction, forming a bicyclic adduct with high stereoselectivity.
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Step 2: Reductive Cleavage: The nitrogen-oxygen bond in the bicyclic intermediate is selectively reduced. A common system for this is zinc powder in acetic acid, which is mild enough to avoid reducing other functional groups.[8]
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Step 3: Chiral Resolution (if necessary): If the initial stereoselectivity is insufficient, an enzymatic resolution can be performed. Lipases are often used to selectively acylate one enantiomer, allowing for the easy separation of the desired product.[8]
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Step 4: Double Bond Reduction: The remaining double bond in the cyclopentene ring is reduced via catalytic hydrogenation, typically using palladium on carbon (Pd/C) as the catalyst.
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Step 5: Deprotection and Salt Formation: Any protecting groups are removed under appropriate conditions (e.g., base-mediated deacetylation). The final free base is then treated with a solution of HCl in a solvent like isopropanol to precipitate the stable hydrochloride salt, which can be purified by recrystallization.[8]
Caption: General workflow for the asymmetric synthesis of (1S,2R)-2-Aminocyclopentanol.
Chemical Reactivity and Characterization
The reactivity of (1S,2R)-2-Aminocyclopentanol is governed by its two functional groups: the primary amine and the secondary alcohol.
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Amine Group: The nucleophilic amine readily undergoes acylation, alkylation, sulfonylation, and reductive amination, making it a versatile handle for attaching various molecular fragments.
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Alcohol Group: The hydroxyl group can be oxidized to a ketone, esterified, or converted into an ether. Its presence also allows for intramolecular hydrogen bonding, which influences the compound's conformation and reactivity.
Protocol: Structural Characterization
Confirming the identity and purity of a synthesized batch is a self-validating process essential for its use in research.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Acquire a spectrum in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆ for the HCl salt). Expect to see complex multiplets in the aliphatic region (~1.5-2.5 ppm) corresponding to the cyclopentyl ring protons. Key diagnostic signals will be the protons on the carbon atoms bearing the -OH and -NH₂ groups (methine protons), typically found further downfield.
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¹³C NMR: The spectrum should show five distinct signals for the cyclopentane carbons, confirming the molecular symmetry. The carbons attached to the heteroatoms (C-O and C-N) will be the most downfield shifted.
-
-
Mass Spectrometry (MS): Use electrospray ionization (ESI) to determine the molecular weight. For the free base, expect to see the [M+H]⁺ ion at m/z 102.10.
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Infrared (IR) Spectroscopy: Key stretches to identify include a broad O-H band (~3300 cm⁻¹), N-H stretches for the primary amine (also ~3300 cm⁻¹, often appearing as two sharper peaks), and C-H aliphatic stretches (~2850-2950 cm⁻¹).
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Chiral High-Performance Liquid Chromatography (HPLC): To confirm enantiomeric purity, analyze the sample on a chiral stationary phase column. This will separate the (1S,2R) enantiomer from its (1R,2S) counterpart, allowing for the determination of the enantiomeric excess (ee).
Key Applications in Drug Discovery
The well-defined, rigid structure of (1S,2R)-2-Aminocyclopentanol makes it an exceptionally valuable building block in medicinal chemistry.
Carbocyclic Nucleoside Analogues
A primary application is in the synthesis of carbocyclic nucleosides, where the furanose sugar ring of a natural nucleoside is replaced by the cyclopentane ring.[1]
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Rationale: This structural modification confers significant resistance to enzymatic degradation by phosphorylases and kinases, which often cleave the glycosidic bond in natural nucleosides. This leads to increased metabolic stability and can result in improved pharmacokinetic profiles and longer in vivo half-lives.[1]
-
Synthesis: The amino group of (1S,2R)-2-Aminocyclopentanol serves as the anchor point for coupling with a functionalized heterocyclic base (e.g., a purine or pyrimidine), while the hydroxyl group is later converted into a phosphate or phosphonate mimic.
Constrained Scaffolds for Inhibitor Design
The compound is used as a constrained building block for potent small-molecule inhibitors.
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MDM2-p53 Interaction Inhibitors: Research has shown that incorporating the aminocyclopentanol scaffold into inhibitors of the MDM2-p53 protein-protein interaction can enhance metabolic stability.[1] These inhibitors aim to reactivate the p53 tumor suppressor pathway in cancer cells, making this a promising strategy in oncology.[1] The rigid cyclopentane ring helps to correctly orient the key pharmacophoric elements for optimal binding to the MDM2 protein.
Caption: Role of (1S,2R)-2-Aminocyclopentanol as a foundational scaffold.
Safety, Handling, and Storage
Proper handling of (1S,2R)-2-Aminocyclopentanol and its salts is essential in a laboratory setting. The hydrochloride salt, in particular, is classified with specific hazards.
| Hazard Information (for HCl Salt)[6] | |
| Pictogram(s) | GHS07 (Exclamation Mark) |
| Signal Word | Danger |
| Hazard Statement(s) | H315: Causes skin irritation.H318: Causes serious eye damage. |
| Precautionary Statement(s) | P264: Wash hands thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
-
Handling: Use in a well-ventilated area or a chemical fume hood.[6] Avoid generating dust.[9] Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[10]
-
Storage: Store in a tightly closed container in a cool, dry place.[10] Recommended storage temperature is often between 2-8 °C to ensure long-term stability.[4]
-
First Aid: In case of skin contact, wash immediately with plenty of water.[11] For eye contact, rinse cautiously with water for at least 15 minutes and seek immediate medical attention.[6][11]
Conclusion
(1S,2R)-2-Aminocyclopentanol is more than a simple chemical reagent; it is a precision tool for the modern medicinal chemist. Its unique combination of rigidity, chirality, and bifunctionality provides a reliable foundation for designing next-generation therapeutics with enhanced stability and efficacy. From antiviral carbocyclic nucleosides to innovative cancer therapies, the applications of this chiral building block continue to expand, underscoring its pivotal role in the future of drug discovery and development.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12886905, (1R,2S)-2-aminocyclopentanol. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11571787, (1S,2S)-2-Aminocyclopentanol. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12886904, (1S,2R)-2-Aminocyclopentanol. [Link]
- Google Patents. Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.
-
Carl ROTH. Safety Data Sheet: Cyclopentanol. [Link]
- Google Patents. Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
Sources
- 1. (1S,3S)-3-Aminocyclopentanol hydrochloride | 1523530-42-8 | Benchchem [benchchem.com]
- 2. (1R,2S)-2-aminocyclopentanol | C5H11NO | CID 12886905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (1S,2R)-2-Aminocyclopentanol | C5H11NO | CID 12886904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. echemi.com [echemi.com]
- 7. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents [patents.google.com]
- 8. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- 9. fishersci.fr [fishersci.fr]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
